molecular formula C23H23N3O6S B3649787 N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide

N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide

Cat. No.: B3649787
M. Wt: 469.5 g/mol
InChI Key: VLUKBZZHLFMHPD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains methoxy, sulfonyl, nitrophenyl, and glycinamide groups attached to different phenyl rings. These functional groups could potentially give the compound a variety of interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the methoxy group could be introduced via a Williamson ether synthesis, the sulfonyl group via a sulfonation reaction, and the nitro group via a nitration reaction . The exact synthesis would depend on the desired order of functional group introduction and the compatibility of the reactions with each other.


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of the atoms and the connectivity of the functional groups. The presence of multiple aromatic rings could potentially lead to interesting electronic effects, such as conjugation or electron delocalization .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack. Conversely, the methoxy group is electron-donating, which could make the compound more susceptible to electrophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the strength of the intermolecular forces present .

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. For example, if the compound is highly reactive, it could pose a risk of fire or explosion. If it’s biologically active, it could be toxic or harmful if ingested or inhaled .

Properties

IUPAC Name

2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6S/c1-16-7-10-20(11-8-16)33(30,31)25(21-13-17(2)9-12-22(21)32-3)15-23(27)24-18-5-4-6-19(14-18)26(28)29/h4-14H,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUKBZZHLFMHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide
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N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide
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N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide
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N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide
Reactant of Route 5
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N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide
Reactant of Route 6
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N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide

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